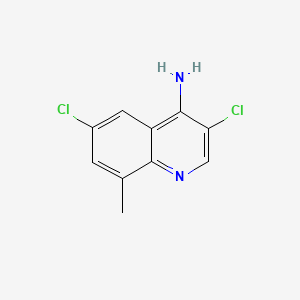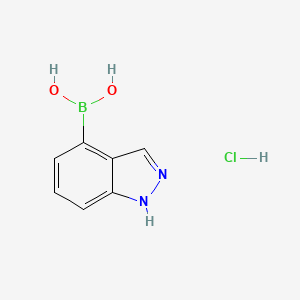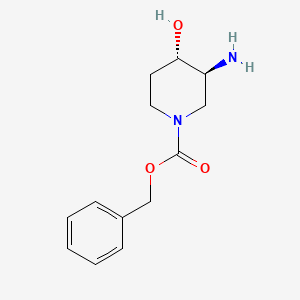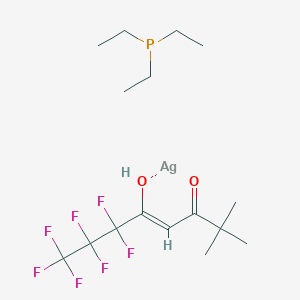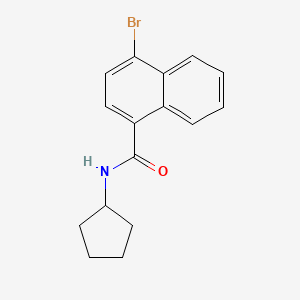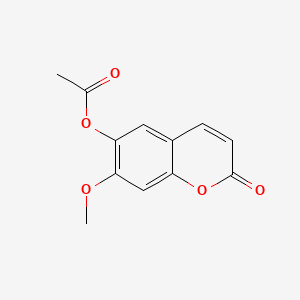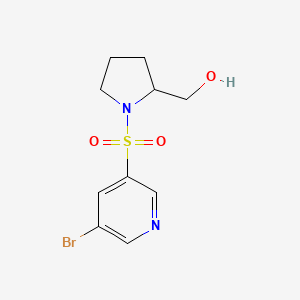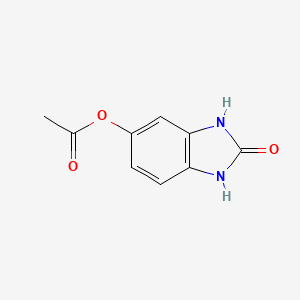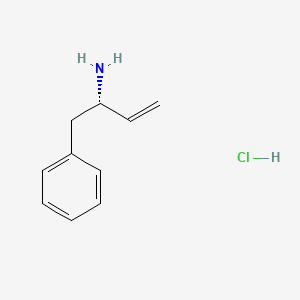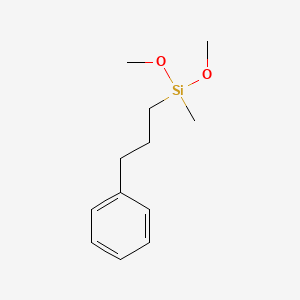
3-PHENYLPROPYLMETHYLDIMETHOXYSILANE
Description
3-Phenylpropylmethyldimethoxysilane is a chemical compound used for experimental and research purposes . It is a type of organomethoxysilane .
Molecular Structure Analysis
While specific information on the molecular structure analysis of 3-Phenylpropylmethyldimethoxysilane is not available, general methods for analyzing molecular structures include techniques such as electron diffraction and other methods outlined in various resources .Scientific Research Applications
Surface Functionalization and Adhesion Enhancement
3-Phenylpropylmethyldimethoxysilane and similar compounds like 3-aminopropyltriethoxysilane (APTES) are widely employed for surface functionalization to enhance adhesion between substrates. These silanes are instrumental in promoting adhesion between silica substrates and various materials, including organic and metallic constituents, with applications extending to advanced composites and biomolecular lab-on-a-chip technologies. The optimization of silanization conditions, such as reaction temperature, solution concentration, and reaction time, is crucial for achieving desired film morphologies and ensuring consistent aminated surfaces (Howarter & Youngblood, 2006).
Polymer and Coating Modification
Silanes like APTES serve as adhesive promoters in formulations for coatings and are used to modify the properties of siloxanes and other polymers. The cyclization of these substances is of particular interest due to the formation of Si-N bonds. These bonds and the resultant structures are significant for applications like ring-opening polymerization and the formation of cyclic aminosilanes, which can lead to the development of new materials with unique properties (Herbig et al., 2018).
Biomedical Applications and Gene Delivery
The development of biomedical applications such as drug delivery systems, medical imaging, and gene therapy has been significantly advanced by the use of APTES-modified materials. The combination of APTES-modified iron oxide nanoparticles and cationic polymers has shown promising results in increasing gene-binding capacity, protecting genes from degradation, and improving gene transfection efficiency. This combination exhibits excellent biocompatibility, high gene-carrying ability, and low cytotoxicity, making it a valuable tool in gene therapy and other biomedical applications (Zhang et al., 2013).
Surface Morphology Optimization
The study of surface morphology and chemical reactivity of APTES films prepared on glass substrates reveals significant insights into bioconjugation applications. Different deposition techniques lead to variations in film uniformity, domain formation, and amine accessibility, which are crucial for applications involving bioconjugation and material interactions (Wang & Vaughn, 2008).
Nanocomposite Material Development
3-Phenylpropylmethyldimethoxysilane and related compounds are utilized in developing nanocomposite materials with enhanced thermal and mechanical properties. The interactions of nanoparticles modified with APTES and their relationship with the morphology and final properties of nanocomposites, such as PHBV, are crucial areas of study. The modification of clay minerals with APTES and its impact on the properties of nanocomposites highlight the importance of these silanes in material science and engineering (Daitx et al., 2015).
properties
IUPAC Name |
dimethoxy-methyl-(3-phenylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-13-15(3,14-2)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYSELBGCZGMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279493 | |
| Record name | [3-(Dimethoxymethylsilyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy(methyl)(3-phenylpropyl)silane | |
CAS RN |
1233513-31-9 | |
| Record name | [3-(Dimethoxymethylsilyl)propyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233513-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Dimethoxymethylsilyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Phenylpropyl)methyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



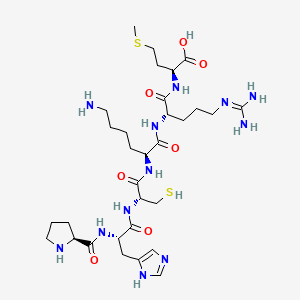
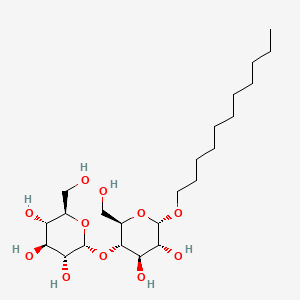
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)
